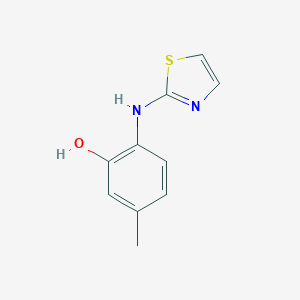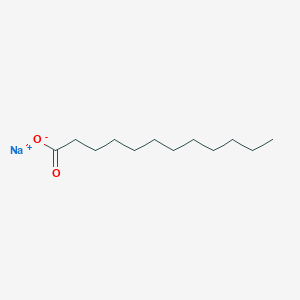
2-Amino-2-(pyridin-3-yl)acetonitrile
Overview
Description
2-Amino-2-(pyridin-3-yl)acetonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-(pyridin-3-yl)acetonitrile is the M2 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and increase digestive secretions.
Mode of Action
This compound acts as an agonist at the M2 muscarinic receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine.
Biochemical Pathways
Upon activation of the M2 receptor, a series of biochemical events occur. The activated receptor inhibits adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, ultimately resulting in decreased heart rate and increased digestive secretions .
Result of Action
The activation of the M2 receptor by this compound results in a decrease in heart rate and an increase in digestive secretions . This can be beneficial in conditions where a slower heart rate is desired, or where increased digestive activity is needed.
Biochemical Analysis
Biochemical Properties
The role of 2-Amino-2-(pyridin-3-yl)acetonitrile in biochemical reactions is quite significant. It is an intermediate in the synthesis of FP-TZTP, which is an M2 selective muscarinic agonist . This suggests that it interacts with enzymes and proteins involved in the synthesis of FP-TZTP
Molecular Mechanism
It is known to exert its effects at the molecular level during the synthesis of FP-TZTP . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Industrial Production Methods: Industrial production methods for amino(pyridin-3-yl)acetonitrile typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Amino-2-(pyridin-3-yl)acetonitrile can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as aromatic amines, which can react with amino(pyridin-3-yl)acetonitrile under basic conditions.
Condensation Reagents: Such as carbonyl compounds, which can react with the amino group to form imines or other condensation products.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Amino-2-(pyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of various biologically active compounds.
Biology and Medicine:
Muscarinic Agonists: It is an intermediate in the synthesis of FP-TZTP, an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET.
Industry:
Comparison with Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound is structurally related and is used in the synthesis of bitopic ligands of muscarinic acetylcholine receptors.
Pyridoxine-Derived Dimethylpyridinols: These compounds are derived from pyridoxine and have applications in medicinal chemistry.
Uniqueness: 2-Amino-2-(pyridin-3-yl)acetonitrile is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of selective muscarinic agonists. This property makes it particularly valuable in the development of diagnostic and therapeutic agents for neurological conditions .
Properties
IUPAC Name |
2-amino-2-pyridin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCPBVKKDRXBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569696 | |
| Record name | Amino(pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131988-63-1 | |
| Record name | Amino(pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














